molecular formula C23H21ClN4O2 B11567591 N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-(2-methylpropoxy)benzamide

N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-(2-methylpropoxy)benzamide

Cat. No.: B11567591
M. Wt: 420.9 g/mol
InChI Key: ULVAZAAEJIEJOT-UHFFFAOYSA-N
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Description

N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(2-METHYLPROPOXY)BENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the benzotriazole moiety in the structure imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(2-METHYLPROPOXY)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid, followed by chlorination to introduce the chloro group at the 6-position.

    Coupling with Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate phenylboronic acid or phenyl halide.

    Introduction of the Benzamide Moiety: The benzamide moiety is introduced by reacting the intermediate with 4-(2-methylpropoxy)benzoic acid or its derivatives under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(2-METHYLPROPOXY)BENZAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(2-METHYLPROPOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzotriazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(2-METHYLPROPOXY)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(2-METHYLPROPOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular processes, such as DNA replication or protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-METHOXYBENZAMIDE
  • N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-ETHOXYBENZAMIDE

Uniqueness

N-(6-CHLORO-2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)-4-(2-METHYLPROPOXY)BENZAMIDE is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9 g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C23H21ClN4O2/c1-15(2)14-30-18-10-8-16(9-11-18)23(29)25-20-13-22-21(12-19(20)24)26-28(27-22)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3,(H,25,29)

InChI Key

ULVAZAAEJIEJOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Origin of Product

United States

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